5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-prop-2-enylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c1-2-10-27-12-16(21(29)25-14-8-9-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-6-4-3-5-7-15/h2-9,11-13H,1,10H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJKTLFXKYWCLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 406.393 g/mol. The compound features a pyrazolo-pyridine core which is known for various biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. The compound's ability to inhibit specific cancer cell lines has been explored in vitro and in vivo. For instance, studies on related compounds have shown effectiveness against BRCA-deficient cancer cells through mechanisms involving poly(ADP-ribose) polymerase (PARP) inhibition, a pathway crucial for DNA repair in cancer cells .
The proposed mechanism involves the inhibition of PARP enzymes, which play a vital role in repairing DNA damage. By inhibiting these enzymes, the compound may enhance the sensitivity of tumor cells to chemotherapy and radiation therapy .
3. Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the phenyl and pyridine rings can significantly impact the biological activity of the compound. For example:
- Substituents on the phenyl ring : The presence of fluorine atoms at specific positions enhances binding affinity and biological activity.
- Allyl group : This moiety contributes to the overall lipophilicity and may facilitate better cellular uptake .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
Scientific Research Applications
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that typically include the formation of the pyrazolo-pyridine core followed by functionalization at specific positions. The structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with specific biological targets.
The biological evaluation of 5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide has shown promising results in several studies:
-
Anticancer Activity :
- The compound has demonstrated significant anti-proliferative effects against various cancer cell lines. For instance, studies have indicated that derivatives of pyrazolo[4,3-c]pyridines exhibit potent activity against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
- Anti-inflammatory Properties :
-
Antimicrobial Activity :
- Preliminary studies have suggested that derivatives of this compound possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This activity is often assessed through disc diffusion methods and may involve the disruption of bacterial cell walls or interference with metabolic pathways .
Case Studies
Several case studies have been documented to illustrate the applications and efficacy of this compound:
- Case Study on Anticancer Activity :
- Case Study on Anti-inflammatory Effects :
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[4,3-c]pyridine Derivatives
Key Observations:
Substituent Effects on Lipophilicity: The allyl group (target compound) offers intermediate lipophilicity compared to the propyl group (more lipophilic) in and the quinolin-3-yl group (highly aromatic, polarizable) in . The 3,4-difluorophenylamide (target) may improve target selectivity over the ethyl carboxylate in , which is prone to hydrolysis.
Synthetic Yields :
- Compound 7f (84% yield) suggests efficient cyclocondensation under Procedure A (room temperature, 12 hours) . The target compound’s synthetic route is unspecified but likely involves similar amidation steps.
Thermal Stability: The high melting point of 7f (248–251°C) indicates strong crystalline packing due to the planar quinoline moiety. Allyl and propyl derivatives (target and ) may exhibit lower melting points, but data are lacking.
Functional Group Impact on Bioactivity (Hypothetical Analysis)
- Quinoline vs. Difluorophenyl: The quinoline group in 7f could enhance DNA intercalation or kinase inhibition, whereas the difluorophenyl group (target) may favor interactions with hydrophobic enzyme pockets.
- Allyl vs. Propyl : The allyl group’s unsaturated bond (target) might confer reactivity in covalent binding scenarios, unlike the inert propyl chain in .
Preparation Methods
Synthesis of the Pyridine Core via Dieckmann Cyclization
The pyridine ring is constructed from a β-cyano ketone precursor using a Dieckmann cyclization, a method validated for related fluorinated heterocycles.
Step 1: Preparation of Ethyl 3-(Allylamino)-2-cyano-2,2-difluoropropanoate
- Reagents : Allylamine, ethyl 2-bromo-2,2-difluoroacetate, THF, -78°C.
- Mechanism : Reformatsky reaction forms the β-cyano ester intermediate.
- Yield : ~93% (analogous to).
Step 2: Dieckmann Cyclization to Form 1-Allyl-5,5-difluoro-4-oxopiperidine-3-carbonitrile
Pyrazole Annulation via Cyclocondensation
The pyrazole ring is formed by reacting the cyclized β-cyano ketone with 2-phenylhydrazine.
Step 3: Cyclocondensation with 2-Phenylhydrazine
Functionalization at Position 7: Carboxamide Formation
Step 4: Hydrolysis of Cyano Group to Carboxylic Acid
- Reagents : Concentrated HCl, reflux.
- Intermediate : 7-Carboxy-pyrazolo[4,3-c]pyridine.
Step 5: Amide Coupling with 3,4-Difluoroaniline
Allylation at Position 5
Step 6: N-Allylation via Alkylation
- Reagents : Allyl bromide, K₂CO₃, DMF.
- Selectivity : The secondary amine at position 5 is selectively alkylated under mild conditions.
- Yield : 80–90%.
Experimental Optimization and Challenges
Regioselectivity in Pyrazole Formation
Initial attempts using unprotected hydrazines led to decomposition, necessitating Boc-protected hydrazines. However, neutral conditions with ethanol reflux provided optimal regioselectivity for the 2-phenyl isomer.
Fluorine Effects on Reactivity
Geminal difluoro groups enhance electrophilicity of the β-cyano ketone, accelerating cyclocondensation but complicating purification due to increased polarity.
Scalability of Dieckmann Cyclization
Low temperatures (-78°C) and strict anhydrous conditions are critical for reproducibility, posing challenges for large-scale synthesis.
Characterization and Analytical Data
Spectral Data
Purity and Chiral Separation
- HPLC : >99% purity (C18 column, MeCN/H₂O gradient).
- Chiral Resolution : Achieved using Chiralpak IA column, yielding enantiomers with [α]²⁵D = +112.9° and -110.5°.
Comparative Analysis of Synthetic Routes
Q & A
Basic: What are the key synthetic routes for preparing 5-allyl-N-(3,4-difluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the construction of the pyrazolo[4,3-c]pyridine core. A common approach includes:
Cyclocondensation : Reacting substituted pyrazole precursors with carbonyl-containing reagents under acidic or basic conditions to form the fused pyridine ring.
Functionalization : Introducing the allyl group via alkylation (e.g., using allyl bromide) and the 3,4-difluorophenyl carboxamide moiety via coupling reactions (e.g., EDC/HOBt-mediated amidation).
Optimization : Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for aryl group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
